4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
Description
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (CAS: 2059994-48-6) is a brominated pyrazole derivative featuring a unique 3-methyl-6-oxabicyclo[3.1.0]hexane substituent at the 5-position and an ethyl group at the 1-position. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 271.15 g/mol and a minimum purity of 95% .
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14-10(8(12)6-13-14)11-5-7(2)4-9(11)15-11/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
AUWULYFMDDRULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CC(CC2O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole typically involves the reaction of 4-bromopyrazole with ethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce this compound on an industrial scale .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution, enabling functionalization.
Examples:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields 4-aryl derivatives. For example, coupling with phenylboronic acid produces 1-ethyl-4-phenyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)-1H-pyrazole.
-
Nucleophilic Aromatic Substitution (SNAr) : Bromine replacement with amines (e.g., morpholine) using K₂CO₃ in DMF at 80°C.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 4-Aryl-pyrazole | 70–85% | |
| SNAr | Morpholine, K₂CO₃, DMF, 80°C | 4-Morpholino-pyrazole | 65% |
Oxidation and Reduction
The ethyl group and bicyclic system participate in redox reactions.
Oxidation :
-
The ethyl group oxidizes to a ketone using KMnO₄ in acidic conditions, forming 1-(oxiran-2-ylmethyl)-4-bromo-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)-1H-pyrazole.
-
Ozonolysis of the bicyclic moiety cleaves the cyclopropane ring, yielding dicarbonyl intermediates.
Reduction :
-
LiAlH₄ reduces the pyrazole ring’s electron-deficient positions, though this is less common due to aromatic stability.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl Oxidation | KMnO₄, H₂SO₄, H₂O | Ketone derivative | 55% | |
| Ozonolysis | O₃, then Zn/H₂O | Dicarbonyl compound | 60% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles.
Example :
-
Reaction with diazo compounds forms fused pyrazolo-oxabicyclo structures. A 1,3-dipolar cycloaddition using in situ-generated diazoalkanes and alkynes produces tricyclic derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Diazo compound, Cu(acac)₂, 60°C | Tricyclic pyrazole | 75% |
Functional Group Transformations
Bicyclic Ring Opening :
-
Acidic conditions (e.g., HCl/EtOH) open the oxabicyclohexane ring, generating diol intermediates.
Ethyl Group Modifications : -
Deethylation with BBr₃ yields 1-H-pyrazole, which can be re-alkylated.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring Opening | HCl, EtOH, reflux | Diol derivative | 80% | |
| Deethylation | BBr₃, CH₂Cl₂, 0°C | 1-H-pyrazole | 70% |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing HBr.
-
Photoreactivity : The bicyclic system undergoes [2+2] photocycloaddition with alkenes under UV light.
-
Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in nonpolar solvents.
Key Structural and Molecular Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrN₂O | |
| Molecular Weight | 284.17 g/mol | |
| Reactivity Sites | Br (C4), ethyl (N1), bicyclo (C5) |
Scientific Research Applications
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with two structurally related brominated pyrazoles:
Key Observations:
- Substituent Complexity : The target compound’s oxabicyclo group introduces a rigid, oxygen-containing bicyclic system, likely enhancing steric hindrance and reducing solubility compared to simpler methyl or bromomethyl substituents in analogs .
- Molecular Weight : The oxabicyclo substituent increases molecular weight by ~94 g/mol compared to compound 8a, impacting pharmacokinetic properties such as diffusion rates.
- Synthetic Methodology : While compound 8a employs a Diels-Alder reaction with lead(IV) acetate , the target compound’s synthesis may require specialized conditions to accommodate the bicyclic moiety.
Analytical Characterization
- LC/MS Profiling : Compound 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one exhibits an [M+H]+ ion at m/z 317 , while the target compound (MW 271.15) would theoretically show [M+H]+ near m/z 272 . Such profiling is critical for purity assessment and structural confirmation.
Biological Activity
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a complex organic compound featuring a pyrazole ring with a bromine substitution and a bicyclic oxabicyclo structure. Its unique molecular architecture suggests potential biological activities that merit investigation, particularly in pharmacology and biochemistry.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 271.15 g/mol
- CAS Number : 2059994-48-6
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant interactions with biological targets:
Enzyme Interactions
This compound has been shown to interact with various enzymes, which may influence metabolic pathways. Notably, it has been studied for its potential as an inhibitor of liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism. Such inhibition could have implications for treating alcohol-related disorders .
Receptor Binding
The structural features of this compound allow it to engage effectively with specific receptors, suggesting its potential as a lead compound in drug development. The presence of the bromine atom and the bicyclic moiety enhances its ability to modulate receptor activity, which is crucial for therapeutic applications .
Antimicrobial Activity
A study focusing on various pyrazole derivatives, including those structurally related to this compound, reported significant antimicrobial properties. The compounds were evaluated using standard assays such as the DPPH radical scavenging test and showed promising results against several pathogens .
Antioxidant Potential
Research has indicated that similar pyrazole compounds exhibit antioxidant activity, suggesting that this compound may also possess this property. Antioxidants are vital in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in health-related applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-y}l - 1H-pyrazole | Bromine substitution on pyrazole | Lacks the ethyl group |
| 4-Bromo-1-(methoxymethyl)-5-{6-oxabicyclo[3.1.0]hexan} - 1H-pyrazole | Methoxymethyl group instead of ethyl | Different functional group impacts reactivity |
| 4-Bromo-1-(ethyl)-5-{3-methyl-6-oxabicyclo[3.1.0]hexan} - 1H-pyrazole | Ethyl substitution on pyrazole | Variations in biological activity due to ethyl group |
This table highlights how variations in substituents affect the biological activity of related compounds, emphasizing the significance of the ethyl and bromine groups in 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-y}-1H-pyrazole.
Q & A
Q. What synthetic strategies are effective for introducing the bromine substituent at the 4-position of the pyrazole ring?
Bromination of pyrazole derivatives often employs electrophilic reagents like N-bromosuccinimide (NBS). For instance, in analogous compounds, bromination under mild conditions (e.g., methanol solvent, 30°C, 8-minute reaction) achieves regioselective substitution with minimal byproducts . Optimization of stoichiometry and reaction time is critical to avoid over-bromination.
Q. How can the 3-methyl-6-oxabicyclo[3.1.0]hexane moiety be synthesized and incorporated into the pyrazole scaffold?
The bicyclo[3.1.0]hexane unit is typically synthesized via cyclopropanation or ring-closing reactions. Enamine Ltd. reports methods using tert-butyl carbamate-protected intermediates, which can be deprotected and coupled to pyrazole precursors via nucleophilic substitution or Pd-catalyzed cross-coupling . Purification often requires column chromatography (e.g., hexane/EtOAc gradients) to isolate the bicyclic product .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- 1H/13C-NMR : Essential for verifying regiochemistry and bicyclic scaffold integrity.
- HRMS : Validates molecular weight and isotopic patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).
- HPLC : Ensures >95% purity, especially for intermediates prone to decomposition .
Advanced Research Questions
Q. How does the 6-oxabicyclo[3.1.0]hexane group influence the compound's conformational stability and reactivity?
The bicyclic system imposes rigid, planar geometry, restricting rotational freedom and enhancing steric hindrance at the 5-position. Crystal structure data (e.g., triclinic P1 symmetry, α/β angles ~73–89°) suggest this moiety stabilizes specific transition states in substitution reactions . Computational modeling (DFT) can predict its impact on electronic properties, such as electron-withdrawing effects on the pyrazole ring .
Q. What methodologies resolve contradictions in regioselectivity during functionalization of the pyrazole core?
Conflicting results in bromination or cross-coupling can arise from solvent polarity, catalyst choice, or protecting group effects. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ in deoxygenated DMF/water to achieve selective 3,4-diarylation . Contrasting outcomes should be analyzed via LC-MS to identify byproducts and optimize reaction conditions .
Q. How can molecular docking studies predict the biological activity of this compound?
Docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) evaluates interactions between the bicyclic group and hydrophobic enzyme pockets. Key parameters include binding affinity (ΔG), hydrogen-bonding with catalytic residues, and steric compatibility. This approach identified antifungal potential in triazole-pyrazole hybrids, guiding further in vitro assays .
Q. What precautions are necessary to prevent decomposition during storage and handling?
The bromine atom and strained bicyclic system make the compound light- and temperature-sensitive. Evidence recommends storage at –30°C in amber vials under inert gas (N₂/Ar). Decomposition products (e.g., dehydrohalogenated derivatives) can be monitored via TLC or HPLC .
Methodological Considerations
Q. How to troubleshoot low yields in cross-coupling reactions involving the bicyclic moiety?
- Catalyst Screening : Pd(OAc)₂/XPhos may outperform Pd(PPh₃)₄ for sterically hindered substrates.
- Solvent Optimization : Dioxane or THF enhances solubility of bicyclic intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sluggish transformations .
Q. What strategies validate the stereochemical configuration of the 3-methyl-6-oxabicyclo[3.1.0]hexane unit?
- NOESY NMR : Detects spatial proximity between methyl protons and adjacent bicyclic hydrogens.
- X-ray Crystallography : Provides unambiguous confirmation of absolute configuration, as demonstrated for similar bicyclo[3.1.0]hexane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
